molecular formula C7H10N2O2 B14728862 ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate CAS No. 7154-54-3

ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate

Cat. No.: B14728862
CAS No.: 7154-54-3
M. Wt: 154.17 g/mol
InChI Key: MMTZGNBPPWAULQ-WAYWQWQTSA-N
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Description

Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate is an organic compound with a unique structure that includes a cyano group, a methylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with methylamine under basic conditions to form the intermediate, which is then subjected to a Knoevenagel condensation with an aldehyde to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester or cyano groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

CAS No.

7154-54-3

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6(4-8)5-9-2/h5,9H,3H2,1-2H3/b6-5-

InChI Key

MMTZGNBPPWAULQ-WAYWQWQTSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NC)/C#N

Canonical SMILES

CCOC(=O)C(=CNC)C#N

Origin of Product

United States

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